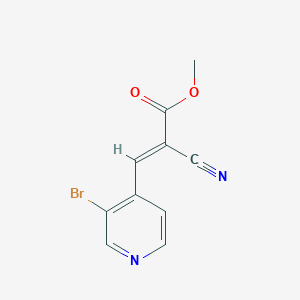
Chlorodecylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodecylmercury is an organomercury compound with the chemical formula C₁₀H₂₁ClHg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of a carbon-mercury bond. These compounds are known for their stability towards air and moisture but are sensitive to light .
Preparation Methods
Chlorodecylmercury can be synthesized through various methods. One common approach involves the direct reaction of hydrocarbons with mercury(II) salts. For instance, the reaction of decyl chloride with mercuric chloride can yield this compound. The reaction conditions typically require an inert atmosphere and the use of solvents like diethyl ether .
Chemical Reactions Analysis
Chlorodecylmercury undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and decane.
Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorodecylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: In biological studies, this compound is used to investigate the effects of mercury compounds on cellular processes.
Medicine: Although not commonly used in modern medicine due to its toxicity, it has been studied for its potential therapeutic effects in the past.
Mechanism of Action
The mechanism of action of chlorodecylmercury involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This binding can lead to the inhibition of enzymes and other proteins, ultimately affecting cellular metabolism and function .
Comparison with Similar Compounds
Chlorodecylmercury can be compared to other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the characteristic carbon-mercury bond, this compound is unique due to its longer carbon chain, which can influence its reactivity and toxicity. Similar compounds include:
- Methylmercury (CH₃Hg)
- Ethylmercury (C₂H₅Hg)
- Phenylmercury (C₆H₅Hg) .
This compound stands out due to its specific applications in industrial processes and its distinct chemical properties.
Properties
CAS No. |
78571-20-7 |
|---|---|
Molecular Formula |
C10H21ClHg |
Molecular Weight |
377.32 g/mol |
IUPAC Name |
chloro(decyl)mercury |
InChI |
InChI=1S/C10H21.ClH.Hg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
NWFMTIILEVNTSX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)
![7-hydroxy-9-(3-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11962029.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)
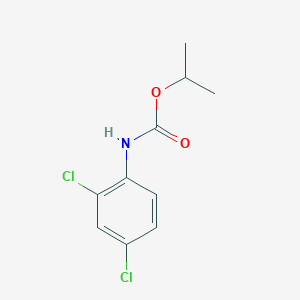

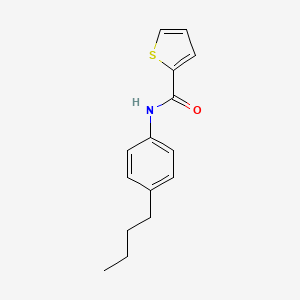
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11962047.png)
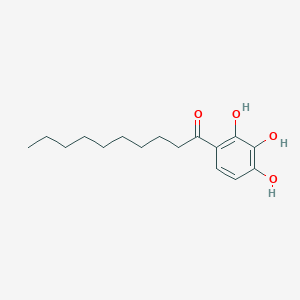
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962054.png)
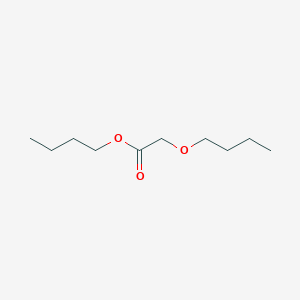
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11962058.png)
